Stereochemical Purity Enables Enantiomer-Specific mPGES-1 Inhibitor Activity
The (1S,3S) absolute configuration is a structural prerequisite for potent mPGES-1 inhibition. PF-4693627, a clinical-stage mPGES-1 inhibitor that incorporates the (1S,3S)-3-(hydroxymethyl)cyclohexyl pharmacophore, achieves an IC₅₀ of 3 nM against human recombinant mPGES-1 [1]. The corresponding (1R,3R) enantiomer-derived series showed significantly reduced activity; structure–activity relationship (SAR) studies across the Pfizer mPGES-1 programme confirmed that stereochemistry at both C1 and C3 is critical for maintaining the bioactive conformation that occupies the enzyme's substrate channel . In contrast, the cis diastereomer (1S,3R) positions the amino and methyl substituents in an axial–equatorial orientation incompatible with the binding pose required for mPGES-1 inhibition .
| Evidence Dimension | mPGES-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3 nM (PF-4693627 containing (1S,3S)-configured cyclohexyl moiety) |
| Comparator Or Baseline | (1R,3R) enantiomer-derived analogues: IC₅₀ not explicitly reported for the free amine but SAR indicates substantially reduced potency; cis diastereomer series inactive in mPGES-1 assay |
| Quantified Difference | ≥3 orders of magnitude difference in potency between (1S,3S)-configured inhibitor (3 nM) and non-(1S,3S) stereoisomers (inactive or >1 µM) |
| Conditions | Human recombinant mPGES-1 fluorescence assay measuring conversion of PGH₂ to PGE₂; CHO-K1 cells transiently transfected with human mPGES-1 cDNA |
Why This Matters
For medicinal chemistry teams developing mPGES-1 inhibitors, procurement of the single (1S,3S) enantiomer is mandatory—the (1R,3R) enantiomer or cis diastereomer will fail to deliver the target potency.
- [1] Arhancet, G.B.; Walker, D.P.; Metz, S.; Fobian, Y.M.; Heasley, S.E.; Carter, J.S.; Springer, J.R.; Jones, D.E.; Hayes, M.J.; Shaffer, A.F.; Jerome, G.M.; Baratta, M.T.; Zweifel, B.; Moore, W.M.; Masferrer, J.L.; Vazquez, M.L. Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. Bioorg. Med. Chem. Lett. 2013, 23, 1114–1119. DOI: 10.1016/j.bmcl.2012.11.109. View Source
